Benzenepropanal, 2,6-dibromo-
Description
Retrosynthetic Analysis of Benzenepropanal, 2,6-dibromo-
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. numberanalytics.come3s-conferences.org The primary disconnections for Benzenepropanal, 2,6-dibromo- involve the carbon-carbon bond of the propanal side chain and the carbon-bromine bonds on the aromatic ring.
A key disconnection is the C-C bond between the benzene (B151609) ring and the propanal side chain. This suggests a formylation reaction on a pre-functionalized 2,6-dibrominated benzene derivative or a coupling reaction. Another strategic disconnection involves the propanal functional group itself, which can be derived from other functional groups through interconversion. lkouniv.ac.inimperial.ac.uk
Two plausible retrosynthetic pathways are outlined below:
Pathway A: Disconnect the propanal side chain to a formyl group and a two-carbon unit. This suggests a late-stage elongation of a 2,6-dibromobenzaldehyde (B1337937) intermediate.
Pathway B: Disconnect the entire propanal side chain, suggesting a coupling reaction between a 2,6-dibromobenzene derivative and a three-carbon synthon.
These pathways guide the selection of appropriate precursor molecules and reaction strategies, as detailed in the subsequent sections.
Precursor Synthesis and Halogenation Strategies
The synthesis of the target molecule is highly dependent on the effective preparation of key precursors, particularly the 2,6-dibrominated aromatic core.
Direct regioselective bromination of a benzenepropanal scaffold is challenging due to the directing effects of the alkyl-aldehyde substituent. Electrophilic aromatic substitution on such a molecule would likely lead to a mixture of ortho- and para-substituted products, making the isolation of the desired 2,6-dibromo isomer difficult. uomustansiriyah.edu.iq
To achieve the desired regioselectivity, it is often more effective to introduce the bromine atoms prior to the formation of the propanal side chain. sci-hub.se
A more viable strategy involves the synthesis of a 2,6-dibrominated benzene intermediate that can be further functionalized. A common starting material for such a synthesis is aniline, which can be readily brominated. chemicalbook.com For instance, 2,6-dibromoaniline (B42060) can be synthesized and then subjected to reactions to replace the amino group with other functionalities. chemicalbook.comopenstax.org
Another approach involves the direct bromination of a substituted benzene where the substituents direct the incoming bromine atoms to the 2 and 6 positions. For example, phenols are excellent substrates for electrophilic aromatic substitution, and the hydroxyl group is a strong ortho-, para-director. wikipedia.org
A potential synthetic route to a key intermediate, 2,6-dibromotoluene (B1294787), is outlined in the table below.
| Step | Reactant(s) | Reagent(s) | Product | Reaction Type |
| 1 | o-Nitrotoluene | Br₂ | 2-Bromo-6-nitrotoluene | Electrophilic Aromatic Substitution |
| 2 | 2-Bromo-6-nitrotoluene | Fe, HCl | 2-Bromo-6-aminotoluene | Reduction |
| 3 | 2-Bromo-6-aminotoluene | NaNO₂, HBr, CuBr | 2,6-Dibromotoluene | Sandmeyer Reaction |
This 2,6-dibromotoluene can then serve as a precursor for the introduction of the propanal side chain.
Formylation Reactions for the Propanal Moiety
The introduction of the three-carbon aldehyde chain can be achieved through various carbon-carbon bond-forming reactions and functional group interconversions.
Several methods can be employed to introduce the propanal side chain onto the 2,6-dibrominated aromatic ring.
Friedel-Crafts Acylation: A Friedel-Crafts acylation of a suitable 2,6-dibrominated benzene derivative with propanoyl chloride would yield a propiophenone. This ketone can then be converted to the desired aldehyde. uomustansiriyah.edu.iq
Heck Reaction: A palladium-catalyzed Heck reaction between a 2,6-dibrominated aryl halide and acrolein could potentially form the carbon-carbon bond and introduce the aldehyde functionality in a single step. sci-hub.sealevelchemistry.co.uk
Grignard Reaction: Formation of a Grignard reagent from a 2,6-dibrominated aryl halide, followed by reaction with an appropriate electrophile like N,N-dimethylformamide (DMF), can introduce a formyl group. sci-hub.sebohrium.com This can then be elongated.
The following table summarizes some potential C-C bond formation strategies starting from a 2,6-dibrominated benzene derivative.
| Starting Material | Reagent(s) | Product Type | Key Reaction |
| 2,6-Dibromobenzene | 1. Mg, THF; 2. DMF | 2,6-Dibromobenzaldehyde | Grignard Reaction sci-hub.sebohrium.com |
| 2,6-Dibromobenzene | Propanoyl chloride, AlCl₃ | 2',6'-Dibromopropiophenone | Friedel-Crafts Acylation uomustansiriyah.edu.iq |
| 2,6-Dibromoiodobenzene | Allyl alcohol, Pd catalyst | 2,6-Dibromophenyl propenol | Heck Reaction alevelchemistry.co.uk |
Once a precursor with the correct carbon skeleton is in place, functional group interconversions (FGI) are necessary to arrive at the final propanal. lkouniv.ac.inub.edusolubilityofthings.com
For example, if a 2',6'-dibromopropiophenone is synthesized via Friedel-Crafts acylation, the ketone needs to be converted to an aldehyde. This is not a direct conversion. A possible sequence involves reduction of the ketone to a secondary alcohol, followed by a rearrangement or a multi-step sequence to achieve the aldehyde.
A more plausible route involves the elongation of a 2,6-dibromobenzaldehyde. An aldol-type condensation or a Wittig reaction could be employed to add the necessary two-carbon unit. alevelchemistry.co.ukfiveable.metcichemicals.com
A potential synthetic sequence starting from 2,6-dibromobenzaldehyde is shown below:
| Step | Reactant(s) | Reagent(s) | Intermediate | Product | Reaction Type |
| 1 | 2,6-Dibromobenzaldehyde | (Triphenylphosphoranylidene)acetaldehyde | 3-(2,6-Dibromophenyl)propenal | Wittig Reaction fiveable.me | |
| 2 | 3-(2,6-Dibromophenyl)propenal | H₂, Pd/C | Benzenepropanal, 2,6-dibromo- | Catalytic Hydrogenation |
This sequence illustrates a viable pathway to the target molecule, leveraging well-established synthetic transformations.
Structure
3D Structure
Properties
IUPAC Name |
3-(2,6-dibromophenyl)propanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-6H,2-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDRQCBWVKHZRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CCC=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzenepropanal, 2,6 Dibromo
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical phase in chemical synthesis, aimed at maximizing the yield and purity of the target compound while minimizing reaction time, energy consumption, and the formation of byproducts. For a hypothetical synthesis of Benzenepropanal, 2,6-dibromo-, several key parameters would be systematically varied and studied.
A plausible synthetic route could involve the bromination of a benzenepropanal precursor. In such a case, the optimization process would focus on the following:
Brominating Agent and Stoichiometry: The choice of brominating agent is crucial. Reagents like N-Bromosuccinimide (NBS) are often used for selective bromination. researchgate.net The molar ratio of the brominating agent to the starting material would be carefully optimized to achieve di-substitution at the desired 2 and 6 positions of the benzene (B151609) ring without leading to over-bromination or incomplete reaction.
Catalyst System: Many aromatic bromination reactions are facilitated by a catalyst. The type and loading of the catalyst, which could be a Lewis acid or a solid-supported catalyst, would be a key variable to investigate.
Solvent: The polarity and boiling point of the solvent can significantly influence reaction kinetics and product selectivity. A range of solvents would be screened to find the optimal medium for the reaction.
Temperature and Reaction Time: These two parameters are intrinsically linked. A temperature profile for the reaction would be established to ensure a sufficient reaction rate without promoting decomposition or side reactions. The reaction time would be optimized to ensure complete conversion of the starting material.
The progress of the optimization studies would be monitored using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the yield and purity of Benzenepropanal, 2,6-dibromo- in the crude reaction mixture. The findings from these optimization studies would typically be tabulated to identify the optimal set of conditions.
Table 1: Illustrative Data Table for Optimization of a Hypothetical Bromination Reaction
| Entry | Brominating Agent (Equivalents) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NBS (2.1) | FeCl₃ (5) | CCl₄ | 77 | 4 | 65 |
| 2 | NBS (2.5) | FeCl₃ (5) | CCl₄ | 77 | 4 | 78 |
| 3 | NBS (2.5) | FeBr₃ (5) | CH₂Cl₂ | 40 | 6 | 85 |
| 4 | NBS (2.5) | FeBr₃ (10) | CH₂Cl₂ | 40 | 6 | 83 |
| 5 | Br₂ (2.1) | None | AcOH | 25 | 8 | 55 |
Note: This table is a hypothetical representation and is not based on experimental data for the synthesis of Benzenepropanal, 2,6-dibromo-.
Considerations for Scalable Synthesis
Scaling up a chemical synthesis from the laboratory bench to a pilot plant or industrial scale introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, and economically viable. For the scalable synthesis of Benzenepropanal, 2,6-dibromo-, the following considerations would be paramount:
Cost and Availability of Raw Materials: The cost-effectiveness of the starting materials and reagents is a primary driver in large-scale production. Expensive reagents or those with limited commercial availability would be disfavored.
Process Safety: A thorough hazard and operability (HAZOP) study would be conducted. This includes evaluating the toxicity and reactivity of all chemicals, understanding the thermal stability of the reaction mixture, and ensuring adequate measures are in place to control any potential exotherms.
Heat and Mass Transfer: Reactions that are easily managed in small flasks can become difficult to control in large reactors due to changes in the surface-area-to-volume ratio. Efficient stirring and cooling/heating systems are critical to maintain a uniform temperature and concentration throughout the reactor.
Work-up and Purification: The methods used for isolating and purifying the product must be amenable to large-scale operations. For example, extractive work-ups followed by distillation or crystallization are generally preferred over chromatographic purification, which is often not feasible for large quantities.
Waste Management: The environmental impact and cost of waste disposal are significant considerations. A scalable process should aim to minimize waste generation and incorporate methods for treating or recycling waste streams.
Regulatory Compliance: The synthesis process and the final product must comply with all relevant chemical control regulations and quality standards.
In the context of related phenylpropanoid syntheses, palladium-catalyzed reactions like the Heck reaction have been utilized. mdpi.com While efficient on a lab scale, the cost of the palladium catalyst and the need to remove residual palladium from the final product are important considerations for scalability.
Table 2: Key Considerations for Scalable Synthesis
| Parameter | Laboratory Scale (Grams) | Industrial Scale (Kilograms to Tons) | Key Challenges for Benzenepropanal, 2,6-dibromo- (Hypothetical) |
| Reagent Choice | High purity, often specialized | Cost-effective, readily available | Sourcing a cost-effective and selective brominating agent. |
| Solvent Volume | Relatively high dilution | Concentrated to maximize reactor throughput | Managing viscosity and solubility at higher concentrations. |
| Temperature Control | Heating mantle/ice bath | Jacketed reactor with heat transfer fluid | Controlling potential exotherm from the bromination reaction. |
| Purification | Chromatography | Crystallization, Distillation | Developing a non-chromatographic method to achieve high purity. |
| Waste | Small, manageable | Large volumes requiring treatment | Disposal or recycling of brominated waste streams. |
Spectroscopic Characterization and Structural Elucidation of Benzenepropanal, 2,6 Dibromo
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum of Benzenepropanal, 2,6-dibromo- is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing bromine atoms and the aldehyde group.
Aromatic Protons: The benzene (B151609) ring has three protons. Due to the substitution pattern, a characteristic splitting pattern is expected. The two protons meta to the propanal group (at the C4 and C5 positions) would be chemically equivalent and are expected to appear as a triplet, while the para proton (at the C3 position) would appear as a triplet. The electron-withdrawing nature of the bromine atoms would deshield these protons, causing them to resonate at a lower field compared to unsubstituted benzene.
Aliphatic Protons: The propanal side chain contains three sets of non-equivalent protons.
The aldehyde proton (-CHO) is highly deshielded and is expected to appear as a triplet at approximately 9.8 ppm.
The two protons on the carbon adjacent to the aldehyde group (-CH2-CHO) would appear as a triplet of doublets.
The two protons on the carbon adjacent to the benzene ring (Ar-CH2-) would also appear as a triplet.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -CHO | ~9.8 | t | ~1.5 |
| Ar-H (meta) | ~7.3-7.5 | d | ~8.0 |
| Ar-H (para) | ~7.1-7.3 | t | ~8.0 |
| -CH₂-CHO | ~2.9 | t | ~7.5 |
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.
Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and is expected to have a chemical shift in the range of 200 ppm.
Aromatic Carbons: The benzene ring will show four distinct signals. The carbons bearing the bromine atoms (C2 and C6) will be significantly shifted downfield due to the halogen's electronegativity. The carbon attached to the propanal group (C1) will also be deshielded. The remaining aromatic carbons will appear at chemical shifts typical for substituted benzenes.
Aliphatic Carbons: The two methylene (B1212753) carbons in the propanal side chain will have distinct signals in the aliphatic region of the spectrum.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CHO | ~201 |
| C1 (Ar-C) | ~140 |
| C2, C6 (Ar-C-Br) | ~128 |
| C3, C5 (Ar-C) | ~130 |
| C4 (Ar-C) | ~129 |
| -CH₂-CHO | ~45 |
Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Expected correlations include:
The aldehyde proton with the adjacent methylene protons (-CH₂-CHO).
The methylene protons (-CH₂-CHO) with both the aldehyde proton and the other methylene protons (Ar-CH₂-).
The methylene protons (Ar-CH₂-) with the adjacent methylene protons (-CH₂-CHO).
Correlations between the coupled aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would confirm the assignments made in the ¹H and ¹³C NMR spectra. For instance, the signal for the aldehyde proton would correlate with the signal for the carbonyl carbon.
The aldehyde proton with the carbon of the adjacent methylene group and the carbonyl carbon.
The protons of the Ar-CH₂- group with the C1, C2, and C6 carbons of the aromatic ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the aldehyde and the substituted aromatic ring.
A strong, sharp absorption band around 1725 cm⁻¹ corresponding to the C=O stretching of the aldehyde.
Two bands around 2820 cm⁻¹ and 2720 cm⁻¹ for the C-H stretching of the aldehyde.
Absorptions in the 3100-3000 cm⁻¹ region for the aromatic C-H stretching.
Bands in the 1600-1450 cm⁻¹ region for the aromatic C=C stretching.
A strong absorption in the 1050-1000 cm⁻¹ region for the C-Br stretching.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum.
Predicted IR Absorption Data:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Aldehyde C=O Stretch | ~1725 | Strong |
| Aldehyde C-H Stretch | ~2820, ~2720 | Medium |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of Benzenepropanal, 2,6-dibromo- is C₉H₈Br₂O.
Molecular Ion Peak: Due to the presence of two bromine atoms, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show three peaks for the molecular ion:
M⁺ (containing two ⁷⁹Br atoms)
M⁺+2 (containing one ⁷⁹Br and one ⁸¹Br atom)
M⁺+4 (containing two ⁸¹Br atoms) The relative intensities of these peaks are expected to be in a 1:2:1 ratio.
Fragmentation Pattern: Common fragmentation pathways would likely involve the cleavage of the propanal side chain.
Loss of the -CHO group (29 amu).
Loss of the -CH₂CHO group (43 amu).
Cleavage of the bond between the aromatic ring and the side chain, leading to a C₇H₅Br₂⁺ fragment.
Formation of a tropylium-like ion is also possible.
Predicted Mass Spectrometry Data:
| Ion | m/z (relative to ⁷⁹Br) | Description |
|---|---|---|
| [C₉H₈Br₂O]⁺ | 290 | Molecular Ion (M⁺) |
| [C₉H₈⁷⁹Br⁸¹BrO]⁺ | 292 | M⁺+2 |
| [C₉H₈⁸¹Br₂O]⁺ | 294 | M⁺+4 |
| [C₈H₇Br₂O]⁺ | 261 | [M-CHO]⁺ |
X-ray Crystallography for Solid-State Structure Determination (if crystalline form obtained)
Should "Benzenepropanal, 2,6-dibromo-" be obtained in a crystalline form suitable for X-ray diffraction, this technique would provide the most definitive structural information. nih.gov
Crystal and Molecular Structure: X-ray crystallography would determine the precise bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the three-dimensional arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or halogen bonding. This technique is the gold standard for unambiguous structure determination. nih.gov
Computational and Theoretical Studies of Benzenepropanal, 2,6 Dibromo
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods use the principles of quantum mechanics to model the behavior of electrons and nuclei, providing insights into molecular structure and electronic distribution.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. It focuses on the electron density as the fundamental property, offering a balance between accuracy and computational cost. A DFT study of Benzenepropanal, 2,6-dibromo- would involve selecting an appropriate functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to optimize the molecular geometry and calculate ground state properties. researchgate.net These properties would include bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule.
Ab Initio Methods for Energetic and Spectroscopic Predictions
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods could be employed to predict the energetic and spectroscopic properties of Benzenepropanal, 2,6-dibromo-. These calculations can provide accurate predictions of properties such as ionization potential, electron affinity, and electronic transition energies, which are crucial for understanding the molecule's behavior in various chemical environments.
Conformational Analysis and Potential Energy Surfaces
The propanal side chain of Benzenepropanal, 2,6-dibromo- introduces conformational flexibility. A thorough computational study would involve a conformational analysis to identify the different stable conformers and the energy barriers between them. This is achieved by systematically rotating the rotatable bonds and calculating the energy at each step to construct a potential energy surface. Identifying the global minimum energy conformer is essential as it represents the most stable structure of the molecule. researchgate.net
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.orgyoutube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For Benzenepropanal, 2,6-dibromo-, the analysis of the HOMO and LUMO would help predict its reactivity in various chemical reactions. The energy gap between the HOMO and LUMO is also an important indicator of the molecule's kinetic stability and chemical reactivity.
Reaction Pathway Modeling and Mechanistic Insights
Computational methods can be used to model potential reaction pathways for Benzenepropanal, 2,6-dibromo-. By calculating the structures and energies of reactants, transition states, and products, a detailed reaction mechanism can be elucidated. This would provide valuable insights into the kinetics and thermodynamics of reactions involving this compound.
In Silico Prediction of Spectroscopic Parameters
Computational chemistry allows for the in silico prediction of various spectroscopic parameters. For Benzenepropanal, 2,6-dibromo-, it would be possible to calculate its theoretical infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net Comparing these predicted spectra with experimentally obtained spectra is a common practice for confirming the structure of a synthesized compound. researchgate.netnih.gov
Reactivity and Mechanistic Investigations of Benzenepropanal, 2,6 Dibromo
Reactions Involving the Aldehyde Functional Group
The aldehyde group is a classic electrophilic center, readily undergoing a variety of transformations.
Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. wikipedia.org The partially positive carbon atom of the carbonyl is susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the alcohol product. libretexts.org
Common nucleophilic addition reactions applicable to Benzenepropanal, 2,6-dibromo- include the addition of organometallic reagents (e.g., Grignard reagents), cyanide, and alcohols. For instance, reaction with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield a secondary alcohol. The addition of cyanide, typically from a source like potassium cyanide in the presence of acid, would form a cyanohydrin.
| Nucleophile | Reagent Example | Expected Product |
|---|---|---|
| Grignard Reagent | Methylmagnesium bromide | 1-(2,6-dibromophenyl)butan-2-ol |
| Cyanide | Potassium cyanide/HCl | 2-hydroxy-4-(2,6-dibromophenyl)butanenitrile |
| Alcohol | Ethanol/H+ | 1,1-diethoxy-3-(2,6-dibromophenyl)propane (Acetal) |
This table presents hypothetical reaction products based on established reactivity patterns.
The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. youtube.comyoutube.com Oxidation can be achieved using a variety of oxidizing agents, such as potassium permanganate or chromic acid. Conversely, reduction to the corresponding primary alcohol, 3-(2,6-dibromophenyl)propan-1-ol, can be accomplished with reducing agents like sodium borohydride or lithium aluminum hydride. youtube.com
| Transformation | Reagent | Expected Product |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO4) | 3-(2,6-dibromophenyl)propanoic acid |
| Reduction | Sodium borohydride (NaBH4) | 3-(2,6-dibromophenyl)propan-1-ol |
This table outlines expected outcomes of oxidation and reduction reactions.
Aldehydes are well-known to participate in condensation reactions, such as the aldol (B89426) condensation and the Wittig reaction. In a self-aldol condensation, under basic or acidic conditions, the enolate of Benzenepropanal, 2,6-dibromo- would attack another molecule of the aldehyde, leading to the formation of a β-hydroxy aldehyde, which could subsequently dehydrate.
The Wittig reaction provides a powerful method for the formation of alkenes from aldehydes. Reaction of Benzenepropanal, 2,6-dibromo- with a phosphorus ylide, such as methylenetriphenylphosphorane, would be expected to yield the corresponding alkene, 1,3-dibromo-2-(but-3-en-1-yl)benzene.
Transformations at the Dibrominated Aromatic Ring
The two bromine atoms on the aromatic ring serve as handles for a variety of transition metal-catalyzed cross-coupling reactions and are activating groups for potential nucleophilic aromatic substitution.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.org The bromine atoms in Benzenepropanal, 2,6-dibromo- make it a suitable substrate for such transformations.
Suzuki Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org The reaction of Benzenepropanal, 2,6-dibromo- with a boronic acid, such as phenylboronic acid, could lead to mono- or di-substituted products depending on the stoichiometry of the reagents. researchgate.netscispace.com
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org For example, reacting Benzenepropanal, 2,6-dibromo- with an alkene like styrene could result in the formation of a stilbene derivative.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Coupling Benzenepropanal, 2,6-dibromo- with a terminal alkyne like phenylacetylene would be expected to yield an arylalkyne.
| Reaction Name | Coupling Partner Example | Catalyst System Example | Expected Product (Mono-substitution) |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 2-bromo-6-phenylbenzenepropanal |
| Heck Reaction | Styrene | Pd(OAc)2, PPh3, Et3N | 2-bromo-6-styrylbenzenepropanal |
| Sonogashira Coupling | Phenylacetylene | Pd(PPh3)2Cl2, CuI, Et3N | 2-bromo-6-(phenylethynyl)benzenepropanal |
This table illustrates potential cross-coupling reactions and their hypothetical products.
While nucleophilic aromatic substitution (SNA) typically requires strong electron-withdrawing groups ortho or para to the leaving group, the presence of two bromine atoms can influence the electronic properties of the ring. nih.govopenstax.org Under forcing conditions (high temperature and pressure) or with very strong nucleophiles, it might be possible to displace one or both of the bromine atoms. youtube.comyoutube.com For instance, reaction with a strong nucleophile like sodium methoxide at elevated temperatures could potentially lead to the substitution of a bromine atom with a methoxy group. However, such reactions are generally less facile than the aforementioned cross-coupling reactions.
Further Electrophilic Aromatic Substitution Reactivity
Despite this deactivation, the bromine substituents are ortho, para-directing. makingmolecules.com However, in the case of Benzenepropanal, 2,6-dibromo-, the ortho positions (relative to the propanal group) are already substituted with bromine. The para position is also occupied by the propanal group. This leaves the meta positions as the most likely sites for further substitution. The aldehyde group (-CHO) is a deactivating group and a meta-director. wikipedia.org Therefore, the directing effects of the bromine atoms and the propanal group are in opposition.
The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile (E+), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.org A base then removes a proton from the carbon bearing the electrophile, restoring aromaticity. makingmolecules.com
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com
Halogenation: Introduction of another halogen atom (e.g., Cl, Br) using a Lewis acid catalyst like FeBr3 or AlCl3. libretexts.org
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. makingmolecules.com
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. wikipedia.org
Due to the steric hindrance from the two bromine atoms and the propanal side chain, the kinetic barrier for further substitution on the ring of Benzenepropanal, 2,6-dibromo- is expected to be significant.
Intermolecular and Intramolecular Interactions
The structure of Benzenepropanal, 2,6-dibromo- allows for a variety of intermolecular and intramolecular interactions that influence its physical and chemical properties.
Intermolecular Interactions:
Dipole-Dipole Interactions: The polar carbonyl group (C=O) in the propanal moiety creates a significant dipole moment, leading to dipole-dipole attractions between molecules.
Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with Lewis bases. This type of noncovalent interaction has gained recognition for its importance in crystal engineering and supramolecular chemistry. d-nb.info
Intramolecular Interactions:
While there are no strong intramolecular hydrogen bonds possible within a single molecule of Benzenepropanal, 2,6-dibromo-, conformational preferences will be influenced by steric and electronic factors. The rotation around the C-C single bonds of the propanal side chain will be restricted to some extent by the bulky bromine atoms.
Kinetic and Thermodynamic Aspects of Reactivity
The kinetics and thermodynamics of reactions involving Benzenepropanal, 2,6-dibromo- are dictated by the electronic and steric environment of the molecule.
Kinetic Aspects:
The rate of electrophilic aromatic substitution is expected to be slower than that of benzene (B151609) due to the deactivating nature of the bromine and aldehyde substituents. The activation energy for substitution will be influenced by the stability of the intermediate arenium ion. The steric hindrance caused by the two ortho-bromine atoms will likely increase the activation energy for reactions targeting the aromatic ring, thus slowing the reaction rate.
Thermodynamic Aspects:
The thermodynamic stability of the products of reactions involving Benzenepropanal, 2,6-dibromo- will determine the position of the equilibrium. In electrophilic aromatic substitution, the regeneration of the aromatic ring is a strong thermodynamic driving force. libretexts.org The reversibility of some EAS reactions, such as sulfonation, is dependent on the reaction conditions. libretexts.org
Catalytic Applications in Organic Transformations
While specific catalytic applications for Benzenepropanal, 2,6-dibromo- are not widely documented, its structural features suggest potential roles in certain organic transformations. Aldehydes can be utilized in various catalytic cycles. For instance, N-heterocyclic carbenes (NHCs) are known to catalyze a range of reactions involving aldehydes. nih.gov
The presence of the dibrominated aromatic ring could also be exploited in transition-metal-catalyzed cross-coupling reactions, where the C-Br bonds could serve as handles for the formation of new C-C or C-heteroatom bonds. However, the reactivity of the aldehyde group would need to be considered and potentially protected during such transformations.
Further research is required to fully explore the potential of Benzenepropanal, 2,6-dibromo- as a substrate or catalyst in organic synthesis.
Advanced Applications and Derivatization Potential of Benzenepropanal, 2,6 Dibromo
Utility as a Chemical Building Block in Organic Synthesis
The inherent functionalities of Benzenepropanal, 2,6-dibromo-, namely the aldehyde group and the dibrominated aromatic ring, position it as a valuable precursor for the synthesis of more complex molecules. These features allow for a wide range of chemical transformations, making it a versatile tool for synthetic chemists.
Precursor for Complex Organic Molecules
The aldehyde functional group in Benzenepropanal, 2,6-dibromo- serves as a reactive handle for numerous carbon-carbon bond-forming reactions. It can readily participate in classic organic reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. These reactions allow for the extension of the carbon skeleton, leading to the construction of intricate molecular frameworks.
Furthermore, the bromine atoms on the aromatic ring are amenable to various cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This capability enables the introduction of a wide array of substituents, such as alkyl, aryl, and amino groups, at the 2 and 6 positions of the benzene (B151609) ring. The steric hindrance provided by the ortho-bromo substituents can also impart stereoselectivity in certain reactions, a valuable attribute in the synthesis of chiral molecules.
Table 1: Potential Synthetic Transformations of Benzenepropanal, 2,6-dibromo-
| Reaction Type | Reagents and Conditions | Potential Product Class |
| Aldol Condensation | Ketone/Aldehyde, Acid/Base Catalyst | α,β-Unsaturated Aldehydes/Ketones |
| Wittig Reaction | Phosphonium Ylide | Alkenes |
| Grignard Reaction | Organomagnesium Halide, Ether | Secondary Alcohols |
| Suzuki Coupling | Boronic Acid, Palladium Catalyst, Base | Biaryls |
| Sonogashira Coupling | Terminal Alkyne, Palladium/Copper Catalyst, Base | Aryl Alkynes |
| Buchwald-Hartwig Amination | Amine, Palladium Catalyst, Base | Di-substituted Anilines |
Scaffold for Heterocyclic Compound Synthesis
Aromatic aldehydes are fundamental starting materials for the synthesis of a vast number of heterocyclic compounds. Benzenepropanal, 2,6-dibromo- is a suitable precursor for the construction of various heterocyclic systems through condensation reactions with di-functionalized nucleophiles.
For instance, reaction with hydrazines can yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. Similarly, condensation with β-dicarbonyl compounds or their equivalents can afford pyridine (B92270) and pyrimidine (B1678525) derivatives. The presence of the bromine atoms can influence the electronic properties and subsequent reactivity of the resulting heterocyclic systems, potentially leading to novel compounds with interesting biological or material properties. The synthesis of such heterocyclic frameworks is a cornerstone of medicinal chemistry and drug discovery. cem.com
Role in Materials Science Research
The unique combination of a reactive aldehyde, a dibrominated aromatic core, and a flexible propanal side chain makes Benzenepropanal, 2,6-dibromo- an intriguing candidate for the development of novel materials with tailored properties.
Monomer for Polymer Design (e.g., conjugated polymers, specialty plastics)
The aldehyde functionality and the two bromine atoms offer multiple points for polymerization. Polycondensation reactions involving the aldehyde group with suitable co-monomers could lead to the formation of specialty plastics with potentially high thermal stability and specific optical properties, imparted by the brominated aromatic rings.
Furthermore, the bromine atoms can be utilized in cross-coupling polymerization reactions, such as Suzuki or Stille polymerization, to create conjugated polymers. These materials are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 2,6-dibromo substitution pattern could lead to polymers with a twisted backbone, which can influence their solubility and solid-state packing, ultimately affecting their electronic properties.
Intermediate for Liquid Crystalline Materials
The rigid aromatic core of Benzenepropanal, 2,6-dibromo- is a common structural motif in liquid crystalline molecules. By extending the molecule through reactions at the aldehyde and bromine positions, it is conceivable to design and synthesize novel calamitic (rod-like) or discotic (disc-like) liquid crystals. The propanal side chain offers a degree of flexibility that can be crucial for the formation of mesophases. The introduction of long alkyl chains via derivatization could lead to materials exhibiting various liquid crystalline phases over a range of temperatures.
Exploration in Supramolecular Chemistry
Supramolecular chemistry focuses on the non-covalent interactions between molecules. The structure of Benzenepropanal, 2,6-dibromo- offers several features that could be exploited in the design of supramolecular assemblies. The aromatic ring can participate in π-π stacking interactions, while the aldehyde group can act as a hydrogen bond acceptor.
The bromine atoms are capable of forming halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base. Halogen bonding has emerged as a powerful tool for the construction of complex supramolecular architectures, including molecular crystals, gels, and liquid crystals. The 2,6-dibromo substitution pattern provides two potential halogen bond donors in a defined spatial arrangement, which could be used to direct the assembly of molecules into specific one-, two-, or three-dimensional networks. This controlled self-assembly is a key principle in the bottom-up fabrication of functional nanomaterials.
A comprehensive search of scientific literature and chemical databases reveals a significant lack of specific research published on the compound Benzenepropanal, 2,6-dibromo- . As a result, detailed information regarding its advanced applications, derivatization potential, and use in the specific areas of ligand synthesis, self-assembly, and methodological organic chemistry research is not available.
The requested article, structured around the advanced applications of "Benzenepropanal, 2,6-dibromo-," cannot be generated with scientific accuracy due to the absence of published research findings on this particular molecule. Scientific articles and data tables are built upon existing, peer-reviewed research, which is not present for this compound.
While related compounds, such as those containing a 2,6-dibrominated aromatic ring, have been investigated for applications in coordination chemistry and materials science, extrapolating these findings to Benzenepropanal, 2,6-dibromo- would be speculative and would not meet the required standards of scientific accuracy.
Therefore, the sections and subsections outlined in the prompt, including:
Application in Methodological Organic Chemistry Research
cannot be populated with factual, detailed research findings specifically concerning Benzenepropanal, 2,6-dibromo-.
Analytical Method Development for Benzenepropanal, 2,6 Dibromo
Chromatographic Separations
The separation and quantification of Benzenepropanal, 2,6-dibromo-, and its potential impurities necessitate the development of specific and reliable chromatographic methods. Gas and liquid chromatography are the primary techniques for this purpose.
Gas Chromatography (GC) Method Development
Gas chromatography is a suitable technique for the analysis of semi-volatile and thermally stable compounds like Benzenepropanal, 2,6-dibromo-. Method development focuses on optimizing separation efficiency, peak shape, and analysis time.
A hypothetical GC method for this compound would likely utilize a capillary column with a non-polar or medium-polarity stationary phase. A common choice would be a 5% phenyl-methylpolysiloxane phase, which separates compounds based on their boiling points and, to a lesser extent, their interaction with the phenyl groups.
Key parameters for a GC method would include:
Injector Temperature: Set high enough to ensure rapid vaporization without causing thermal degradation, typically around 250-280°C.
Carrier Gas: Helium or hydrogen at a constant flow rate or linear velocity (e.g., 1 mL/min).
Oven Temperature Program: A gradient is typically employed to ensure the separation of compounds with a range of boiling points. A possible program could start at a lower temperature (e.g., 80-100°C) to separate volatile impurities, followed by a ramp (e.g., 10-15°C/min) to a final temperature (e.g., 280-300°C) to elute the main analyte and any less volatile impurities. shimadzu.comshimadzu.com
Detector: A Flame Ionization Detector (FID) would provide excellent sensitivity for quantitative analysis. For structural confirmation and impurity identification, a Mass Spectrometer (MS) is indispensable (see Section 7.3).
Table 1: Hypothetical GC-FID Parameters for Benzenepropanal, 2,6-dibromo- Analysis
| Parameter | Suggested Setting |
| Column | 30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., 5% Phenyl-Methylpolysiloxane) |
| Injector | Split/Splitless, 270°C |
| Carrier Gas | Helium, 1.0 mL/min constant flow |
| Oven Program | Initial 100°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) |
| Detector (FID) | 290°C |
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity determination of non-volatile or thermally labile compounds. researchgate.net For Benzenepropanal, 2,6-dibromo-, a reversed-phase HPLC (RP-HPLC) method is most appropriate. ekb.eg
Development of an RP-HPLC method would involve:
Stationary Phase: A C18 (octadecylsilane) column is the standard choice, offering good retention and separation for moderately non-polar compounds. Column dimensions like 250 mm x 4.6 mm with 5 µm particles are common for robust separations. ekb.eg
Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical. sielc.com The gradient would start with a higher proportion of water and increase the organic solvent content to elute the analyte and more strongly retained impurities. A small amount of acid, like phosphoric acid or formic acid, may be added to improve peak shape for the aldehyde. sielc.com
Detection: The presence of the benzene (B151609) ring constitutes a strong chromophore, making UV detection a suitable choice. A photodiode array (PDA) detector would be advantageous to monitor multiple wavelengths and assess peak purity. The detection wavelength would be set near the compound's UV absorbance maximum (λmax), predicted to be in the 210-260 nm range.
Flow Rate and Column Temperature: A flow rate of 1.0 mL/min and maintaining the column at a constant temperature (e.g., 30°C) ensure reproducibility.
Table 2: Proposed RP-HPLC Parameters for Benzenepropanal, 2,6-dibromo- Purity Assessment
| Parameter | Suggested Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detector | PDA/UV at 220 nm |
Spectrophotometric and Spectroscopic Quantification
Spectroscopic techniques are crucial for the structural elucidation and quantification of Benzenepropanal, 2,6-dibromo-.
UV-Vis Spectroscopy: The electronic transitions within the aromatic ring and the carbonyl group allow for quantification using UV-Vis spectrophotometry. The expected λmax would be influenced by the benzene ring, the aldehyde group, and the bromine substituents. Based on the parent compound, Benzenepropanal, which has absorption maxima around 243, 248, 254, 260, and 267 nm, the dibromo-substituted analogue is expected to show a bathochromic (red) shift to slightly longer wavelengths.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The spectrum of Benzenepropanal, 2,6-dibromo- would be expected to show characteristic absorption bands for the aldehyde C=O stretch (around 1720-1740 cm⁻¹), aldehyde C-H stretch (two weak bands at ~2720 and ~2820 cm⁻¹), aromatic C=C stretching (around 1450-1600 cm⁻¹), and C-Br stretching (in the fingerprint region, typically below 800 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation.
¹H NMR: The spectrum would show characteristic signals for the aldehyde proton (-CHO, ~9.8 ppm), the aromatic protons (in the region of 7.0-7.6 ppm), and the two methylene (B1212753) groups (-CH₂CH₂-) of the propyl chain (as triplets between 2.5-3.5 ppm).
¹³C NMR: The spectrum would display signals for the carbonyl carbon (~200 ppm), the aromatic carbons (120-145 ppm, including the two carbons directly attached to bromine), and the two aliphatic carbons (~25-45 ppm).
Table 3: Predicted Spectroscopic Data for Benzenepropanal, 2,6-dibromo-
| Technique | Expected Characteristic Signals/Features |
| UV-Vis | λmax ~220 nm and finer structure between 250-280 nm in a non-polar solvent. |
| IR (cm⁻¹) | ~2930 (Aliphatic C-H), ~2820 & ~2720 (Aldehyde C-H), ~1725 (Aldehyde C=O), ~1560 & ~1470 (Aromatic C=C), ~780 (C-Br). |
| ¹H NMR (ppm) | ~9.8 (t, 1H, -CHO), ~7.5 (d, 2H, Ar-H), ~7.2 (t, 1H, Ar-H), ~3.2 (t, 2H, Ar-CH₂-), ~2.9 (t, 2H, -CH₂-CHO). (Note: Multiplicities and shifts are estimates). |
| ¹³C NMR (ppm) | ~201 (C=O), ~140 (Ar C-CH₂), ~133 (Ar C-H), ~128 (Ar C-H), ~126 (Ar C-Br), ~45 (Ar-CH₂), ~28 (-CH₂-CHO). (Note: Shifts are estimates). |
Hyphenated Techniques for Impurity Profiling (e.g., GC-MS, LC-MS)
Hyphenated techniques are powerful tools for identifying and quantifying trace-level impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of MS. researchgate.net It is the ideal method for identifying volatile and semi-volatile organic impurities that may arise during the synthesis of Benzenepropanal, 2,6-dibromo-. The electron ionization (EI) mass spectrum would provide a unique fragmentation pattern. Expected fragments could include the molecular ion (M⁺), ions corresponding to the loss of bromine ([M-Br]⁺), loss of the aldehyde group ([M-CHO]⁺), and benzylic cleavage leading to a dibromotropylium ion or related fragments. nih.gov This technique is invaluable for identifying starting materials, by-products, and degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS): For impurities that are non-volatile, thermally unstable, or highly polar, LC-MS is the preferred method. It couples the separation from HPLC with mass analysis. Using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), LC-MS can provide the molecular weight of impurities, which, combined with retention time data, aids in their identification. This would be particularly useful for identifying polymeric impurities or products of side-reactions that are not amenable to GC analysis.
Development of Robust Purity Assessment Protocols
A robust protocol for assessing the purity of Benzenepropanal, 2,6-dibromo- integrates multiple analytical techniques to provide a comprehensive profile of the substance. spirochem.com The development of such a protocol follows a structured approach:
Primary Assay (Purity): An optimized and validated quantitative HPLC method (as described in 7.1.2) is typically used to determine the purity of the main component. researchgate.net This method should be demonstrated to be linear, accurate, precise, and specific. The purity is often determined by an area percent calculation, assuming all components have a similar response factor at the chosen wavelength.
Impurity Identification: GC-MS and/or LC-MS (as in 7.3) are used to identify the chemical structures of impurities detected in the primary HPLC assay.
Quantification of Impurities: Once identified, reference standards for key impurities should be synthesized or isolated. The primary HPLC method can then be used to quantify these specific impurities using their respective reference standards for greater accuracy than area percent methods.
Volatiles/Residual Solvents: A separate GC method, often using headspace injection, is developed to test for residual solvents from the manufacturing process.
Structural Confirmation: Spectroscopic methods (NMR, IR) are used to confirm the identity of the bulk material, ensuring it is the correct compound and not an isomer.
Validation: The entire analytical protocol, especially the primary HPLC purity method, must be validated according to established guidelines (e.g., ICH for pharmaceutical applications) to ensure it is reliable and fit for its intended purpose. ekb.eg This involves testing for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
By combining these methods, a comprehensive and robust purity assessment protocol can be established, ensuring the quality and consistency of Benzenepropanal, 2,6-dibromo-.
Future Research Directions and Outlook for Benzenepropanal, 2,6 Dibromo
Exploration of Unconventional Reactivity
The unique arrangement of functional groups in Benzenepropanal, 2,6-dibromo- invites the exploration of reactivity patterns that diverge from simpler aromatic aldehydes. The ortho-bromo substituents exert significant steric and electronic effects that could be harnessed for selective transformations.
Future studies should investigate the reactivity of the carbon-bromine (C-Br) bonds. These sites are prime candidates for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. A key research challenge would be achieving selective mono-functionalization, leaving the second bromine atom available for subsequent reactions. The successful selective mono-arylation of structurally similar compounds like 2,6-dibromopyridine (B144722) using palladium catalysts with N-heterocyclic carbene ligands provides a strong precedent for this line of inquiry. chemicalbook.com Investigating the impact of the propylaldehyde side chain on the kinetics and selectivity of these coupling reactions compared to simpler scaffolds like 2,6-dibromobenzaldehyde (B1337937) would be a crucial aspect of this research. nih.gov
Furthermore, the reactivity of the aldehyde group itself warrants investigation. While it is expected to undergo standard nucleophilic additions, the electronic influence of the dibrominated ring could alter its susceptibility to attack. numberanalytics.com Quantitative studies comparing its reaction rates in benchmark reactions (e.g., Wittig olefination, Grignard additions) against its non-brominated counterpart, benzenepropanal, would provide valuable insight into the electronic consequences of the halogen substitution. nist.gov
Design and Synthesis of Novel Derivatives with Enhanced Properties
The true potential of Benzenepropanal, 2,6-dibromo- lies in its utility as a versatile starting material for constructing more complex molecules with tailored properties. Research in this area can be bifurcated into reactions involving the aldehyde moiety and those modifying the aromatic core.
Aldehyde-Centric Derivatization: The aldehyde group is a gateway to a vast array of chemical structures. Future work should focus on its conversion into other functional groups. For instance, condensation reactions like the Knoevenagel or aldol (B89426) condensations could yield complex α,β-unsaturated systems. Reductive amination would provide access to a new family of secondary and tertiary amines, while oxidation could produce the corresponding carboxylic acid.
Aromatic Core Functionalization: As mentioned, palladium-catalyzed cross-coupling reactions are a powerful tool for modifying the C-Br bonds. A systematic study could involve creating a library of derivatives by replacing one or both bromine atoms with various aryl, heteroaryl, alkynyl, or amino groups. This approach allows for the modular construction of molecules with diverse three-dimensional architectures and functionalities. The synthesis of di-halogenated substrates is of particular interest as they can serve as precursors for cyclization reactions to form biologically relevant heterocyclic compounds. rsc.org
The novel derivatives synthesized from these pathways could be screened for applications in medicinal chemistry and materials science. Many brominated aromatic and heterocyclic compounds exhibit significant biological activity, and derivatives of Benzenepropanal, 2,6-dibromo- could represent a new, unexplored chemical space for drug discovery.
Integration into Multicomponent Reactions and Flow Chemistry
Modern synthetic strategies emphasize efficiency, atom economy, and sustainability. Integrating Benzenepropanal, 2,6-dibromo- into multicomponent reactions (MCRs) and flow chemistry setups represents a significant research opportunity.
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a complex product, are highly efficient for building molecular diversity. orgsyn.orgorganic-chemistry.org The aldehyde functionality of Benzenepropanal, 2,6-dibromo- makes it an ideal "A-component" in numerous named MCRs. Future research should explore its participation in reactions such as the Biginelli, Hantzsch dihydropyridine (B1217469) synthesis, Passerini, and Ugi reactions. These one-pot procedures could rapidly generate libraries of complex, polyfunctional molecules from a single, readily accessible building block.
Table 1: Potential Multicomponent Reactions Involving Benzenepropanal, 2,6-dibromo-
| Reaction Name | Other Components | Resulting Scaffold | Potential Utility |
| Biginelli Reaction | A β-ketoester (e.g., ethyl acetoacetate), Urea or Thiourea | Dihydropyrimidinone | Pharmaceutical intermediates |
| Hantzsch Synthesis | Two equivalents of a β-ketoester, Ammonia or Ammonium acetate | Dihydropyridine | Calcium channel blockers, other bioactive compounds |
| Passerini 3-Component Reaction | An isocyanide, A carboxylic acid | α-Acyloxy carboxamide | Peptidomimetics, functionalized esters |
| Ugi 4-Component Reaction | An isocyanide, A carboxylic acid, A primary amine | α-Acylamino carboxamide | Diverse libraries for high-throughput screening |
Flow Chemistry: Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers enhanced control over reaction parameters, improved safety, and superior scalability compared to traditional batch processing. chemicalbook.com The application of flow chemistry to reactions involving Benzenepropanal, 2,6-dibromo- could be highly advantageous. For example, metal-catalyzed cross-coupling reactions at the C-Br positions can be highly exothermic; a microreactor's high surface-area-to-volume ratio allows for efficient heat dissipation, preventing byproduct formation and ensuring reproducibility. prepchem.com Similarly, the generation and use of potentially hazardous intermediates could be managed more safely in a flow system, where only small quantities exist at any given moment.
Advanced Theoretical Modeling for Predictive Chemistry
Computational chemistry offers a powerful, predictive lens through which to plan and understand experimental work. Advanced theoretical modeling of Benzenepropanal, 2,6-dibromo- and its reactions would be an invaluable research direction, accelerating discovery and minimizing resource expenditure.
Using methods such as Density Functional Theory (DFT), researchers could:
Predict Molecular Properties: Calculate the ground-state geometry, electronic structure (e.g., atomic charges, orbital energies), and spectroscopic data (e.g., NMR, IR spectra). This information would aid in the experimental characterization of the compound and its derivatives.
Model Reaction Mechanisms: Elucidate the detailed pathways and transition states for proposed reactions, such as nucleophilic addition to the aldehyde or oxidative addition in a palladium-catalyzed cycle. Calculating activation energies can help predict which reaction pathways are most favorable under different conditions, guiding the choice of catalysts, solvents, and temperatures.
Design Novel Derivatives: Computationally screen virtual libraries of derivatives to predict their properties (e.g., electronic properties, steric profiles) before committing to their synthesis. This predictive power can prioritize synthetic targets with the highest likelihood of possessing desired characteristics for specific applications.
Potential for Interdisciplinary Research Collaborations
The full potential of Benzenepropanal, 2,6-dibromo- can best be unlocked through collaborations that bridge traditional scientific disciplines. The compound's unique structure makes it a candidate for projects that span chemistry, biology, and materials science.
Chemistry and Pharmacology: Synthetic chemists can focus on creating libraries of derivatives via the pathways outlined above. These libraries can then be passed to pharmacologists and chemical biologists for high-throughput screening to identify compounds with potential therapeutic activity, such as anticancer or antimicrobial agents.
Chemistry and Materials Science: The di-bromo functionality offers a route to synthesizing novel polymers and functional materials. For example, polymerization via repeated cross-coupling reactions could lead to new conjugated polymers with interesting photophysical or electronic properties. Collaborations with materials scientists would be essential to characterize these materials and explore their potential in electronics, sensors, or optics.
Chemistry and Process Engineering: The development of efficient, scalable syntheses using MCRs and flow chemistry would benefit from collaboration with chemical and process engineers. Such a partnership could optimize reactor design, reaction conditions, and downstream processing to translate laboratory-scale discoveries into viable production methods.
By pursuing these future research directions, the scientific community can harness the latent potential of Benzenepropanal, 2,6-dibromo-, transforming it from an obscure molecule into a valuable tool for innovation across the chemical sciences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
